molecular formula C18H9F6N3 B2950008 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-84-5

8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No.: B2950008
CAS No.: 691868-84-5
M. Wt: 381.281
InChI Key: UQNONZOVRLKFNA-UHFFFAOYSA-N
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Description

8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a complex organic compound characterized by its unique structure, which includes a phenyl group and two trifluoromethyl groups attached to an imidazo[1,2-a][1,8]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridines or naphthyridines with phenyl and trifluoromethyl groups. The reaction conditions often require high temperatures and the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, helps achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological systems.

Medicine: The compound's unique structure and properties make it a candidate for drug development

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism by which 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl groups can enhance binding affinity and selectivity, while the phenyl group contributes to the overall stability of the compound.

Comparison with Similar Compounds

  • 2,4-Bis(trifluoromethyl)phenylboronic acid: Used as a catalyst in organic synthesis.

  • 2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole: Employed as an n-type semiconductor in organic field-effect transistors (OFETs).

Uniqueness: 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl groups enhance its reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

8-phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6N3/c19-17(20,21)12-8-14(18(22,23)24)26-16-11(12)6-7-15-25-13(9-27(15)16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNONZOVRLKFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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